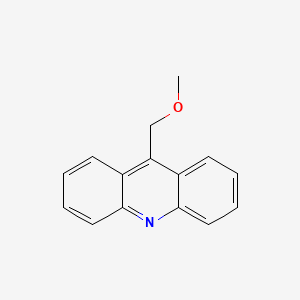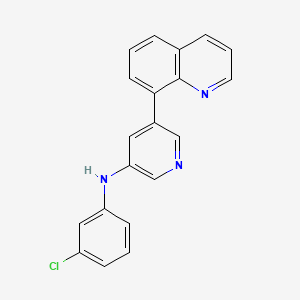
Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- is a compound that features a benzeneacetic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a phenyl group. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, material science, and as energetic materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to form the 1,2,4-oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic or quinone derivatives, while substitution can introduce halogenated or nitro groups.
科学的研究の応用
Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- has several applications in scientific research:
作用機序
The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
類似化合物との比較
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole (Furazan): Known for its use in high-energy materials due to its stability and positive heat of formation.
1,3,4-Oxadiazole: Exhibits different pharmacological activities and is used in various medicinal applications.
Uniqueness: Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
特性
CAS番号 |
104907-29-1 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-12-8-4-5-9-13(12)16-17-15(18-21-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChIキー |
NGYBITGMQVARCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)





![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)


![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
